2,4,4'-Trimethyldiphenylamine

Vue d'ensemble

Description

2,4-Dimethyl-N-(4-methylphenyl)aniline is an organic compound with the molecular formula C16H19N. It is a derivative of aniline, characterized by the presence of two methyl groups at the 2 and 4 positions on the aniline ring and an additional methyl group on the phenyl ring attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4'-Trimethyldiphenylamine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethyl-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the parent amine.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce halogens, nitro groups, or sulfonyl groups onto the aromatic ring.

Applications De Recherche Scientifique

2,4-Dimethyl-N-(4-methylphenyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4,4'-Trimethyldiphenylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethylaniline: A simpler derivative with two methyl groups on the nitrogen atom.

4,4′-Methylenebis(N,N-dimethylaniline): A compound with two aniline units linked by a methylene bridge.

N,N-Dimethyl-p-toluidine: Similar structure with a methyl group on the para position of the aniline ring.

Uniqueness

2,4-Dimethyl-N-(4-methylphenyl)aniline is unique due to the specific arrangement of methyl groups on both the aniline and phenyl rings. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.

Activité Biologique

2,4,4'-Trimethyldiphenylamine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

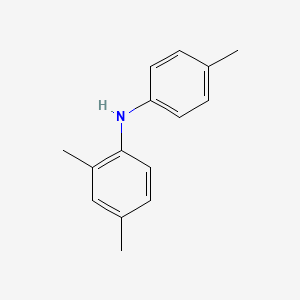

The compound this compound is characterized by the following chemical structure:

- Molecular Formula : CHN

- IUPAC Name : N,N-Dimethyl-4-(4-methylphenyl)aniline

This structure features a diphenylamine core with three methyl groups that enhance its lipophilicity and potentially influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanisms of action may involve disruption of microbial cell membranes or interference with protein synthesis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 128 µg/mL | Disruption of cell wall integrity |

These results suggest that the compound could be a candidate for further development in antimicrobial therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methyl groups or the positioning of substituents on the phenyl rings may alter the compound's efficacy.

Case Study: SAR Analysis

A study conducted on analogs of diphenylamines revealed that increasing steric hindrance at the para position significantly decreased antimicrobial efficacy. This suggests that careful modification of substituents can enhance or diminish biological activity.

Research Findings

Recent research has focused on the broader implications of diphenylamine derivatives in medicinal chemistry. For instance:

- A study published in the Journal of Medicinal Chemistry highlighted that certain diphenylamine derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting potential applications in oncology.

- Another investigation found that modifications to the nitrogen atom in diphenylamines could lead to improved selectivity for specific biological targets, such as kinases involved in cancer progression.

Propriétés

IUPAC Name |

2,4-dimethyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQZTCAFWPQEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.